molecular formula C8H8ClNO3 B8097071 2-Chloro-6-ethoxypyridine-3-carboxylic acid

2-Chloro-6-ethoxypyridine-3-carboxylic acid

Cat. No.: B8097071
M. Wt: 201.61 g/mol
InChI Key: FTCTXDSUFSZZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 53936-56-4) is a pyridine derivative with a molecular formula of C₈H₈ClNO₃ and a molar mass of 217.61 g/mol (calculated). Its structure features:

  • A chloro substituent at position 2.
  • An ethoxy group at position 6.
  • A carboxylic acid moiety at position 3.

Its reactivity and solubility are influenced by the electron-withdrawing carboxylic acid group and the ethoxy substituent, which may enhance lipophilicity .

Properties

IUPAC Name

2-chloro-6-ethoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-6-4-3-5(8(11)12)7(9)10-6/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCTXDSUFSZZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxypyridine-3-carboxylic acid typically involves the following steps:

  • Starting Material: Ethoxypyridine is used as the starting material.

  • Chlorination: The ethoxypyridine undergoes chlorination to introduce the chlorine atom at the 2-position.

  • Carboxylation: The chlorinated product is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-Chloro-6-ethoxypyridine-3-carboxylic acid is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-ethoxypyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 2-chloro-6-ethoxypyridine-3-carboxylic acid with analogous compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups Applications/Notes
This compound 53936-56-4 C₈H₈ClNO₃ 217.61 Cl (2), OCH₂CH₃ (6), COOH (3) Ethoxy, chloro, carboxylic acid Agrochemical/Pharmaceutical intermediate
3-Chloro-6-hydroxypyridine-2-carboxylic acid 1263280-37-0 C₆H₄ClNO₃ 173.55 Cl (3), OH (6), COOH (2) Hydroxyl, chloro, carboxylic acid Potential metabolite or synthesis intermediate
3-Chloro-6-methoxypyridine-2-carboxylic acid 856836-44-7 C₇H₆ClNO₃ 187.58 Cl (3), OCH₃ (6), COOH (2) Methoxy, chloro, carboxylic acid Requires first-aid measures if inhaled
6-Chloropyridine-3-carboxylic acid 4684-94-0 C₆H₄ClNO₂ 157.55 Cl (6), COOH (3) Chloro, carboxylic acid Pharmaceutical intermediate (e.g., antihypertensive agents)
3-Bromo-6-chloro-2-pyridinecarboxylic acid 929000-66-8 C₆H₃BrClNO₂ 236.45 Br (3), Cl (6), COOH (2) Bromo, chloro, carboxylic acid Halogenated analog for cross-coupling reactions
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid 1020947-39-0 C₉H₁₀ClNO₄ 231.63 Cl (3), OCH₂CH₂OCH₃ (6), COOH (2) Methoxyethoxy, chloro, carboxylic acid Enhanced solubility due to polar ether chain
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid 1155521-87-1 C₁₃H₁₂ClN₃O₂ 277.70 Cl (5), NHCH₂(pyridin-3-yl) (6), COOH (3) Amino, pyridyl, carboxylic acid Drug impurity reference standard

Key Differences and Trends

Substituent Effects: Electron-Donating vs. Withdrawing Groups: Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups at position 6 enhance lipophilicity compared to hydroxyl (OH) substituents. Bromine at position 3 (in 3-bromo-6-chloro-2-pyridinecarboxylic acid) increases molecular weight and reactivity for halogen-bonding interactions . Positional Isomerism: The carboxylic acid group at position 2 (e.g., 3-chloro-6-methoxypyridine-2-carboxylic acid) vs.

Applications :

  • Pharmaceuticals : 6-Chloropyridine-3-carboxylic acid is a key intermediate in antihypertensive drugs, while the target compound’s ethoxy group may improve bioavailability in agrochemical formulations .
  • Agrochemicals : Compounds with methoxy or ethoxy groups (e.g., this compound) are likely used in herbicidal compositions due to their stability and penetration efficiency .

Safety Profiles :

  • 3-Chloro-6-methoxypyridine-2-carboxylic acid requires precautions against inhalation, while halogenated analogs (e.g., bromo-chloro derivatives) may pose higher toxicity risks .

Research Findings and Industrial Relevance

  • Herbicidal Activity : Pyridine derivatives with alkoxy substituents (e.g., ethoxy, methoxy) show enhanced herbicidal efficacy by disrupting plant cell membrane integrity .
  • Drug Development: The amino-substituted analog (5-chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid) serves as a critical reference standard in quality control for kinase inhibitors .

Biological Activity

2-Chloro-6-ethoxypyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a chloro substituent and an ethoxy group, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. The presence of the chloro group enhances the compound's ability to inhibit bacterial growth. For instance, it has shown effectiveness against various strains of bacteria and fungi, which is crucial for developing new antimicrobial agents.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's activity was evaluated using the MTT assay, revealing a dose-dependent inhibition of cell proliferation. The IC50 values for different cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
A549 (Lung)< 20
HeLa (Cervical)< 15
MDA-MB-231 (Breast)< 25

This data indicates that the compound may serve as a lead structure for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cell signaling pathways. Preliminary studies suggest that it may interfere with kinase activity, leading to altered cellular proliferation and survival mechanisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

In another study focused on cytotoxicity, researchers treated several cancer cell lines with varying concentrations of this compound. The findings demonstrated significant cytotoxicity, particularly against breast cancer cells (MDA-MB-231), where the compound induced apoptosis as confirmed by flow cytometry analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.